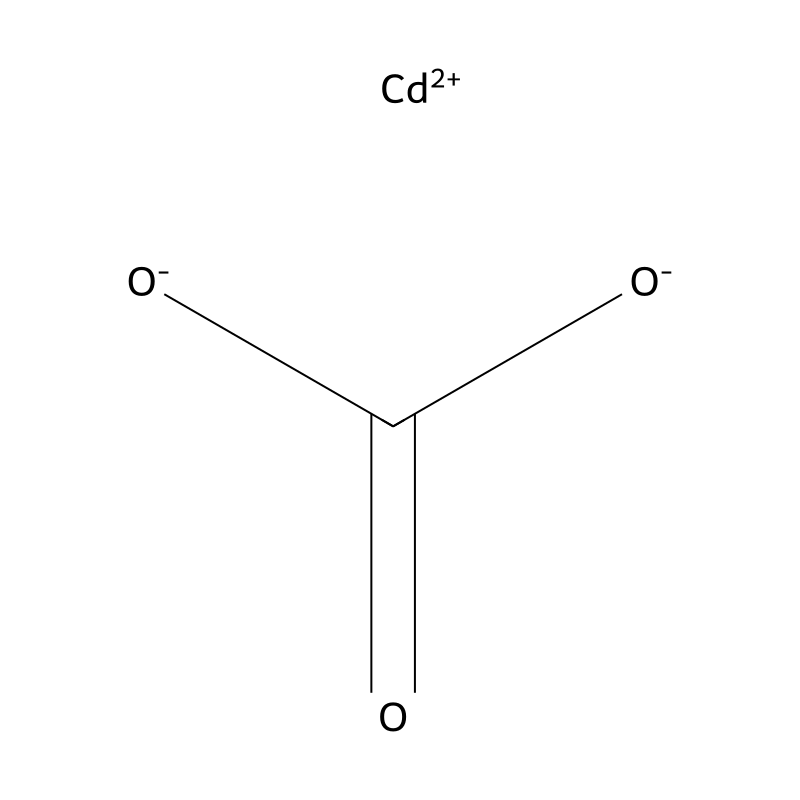

Cadmium carbonate

CCdO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CCdO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acid

Insoluble in wate

Synonyms

Canonical SMILES

Researchers have explored using CdCO3 films as precursors for producing other desired cadmium-based semiconductors like cadmium selenide (CdSe), cadmium telluride (CdTe), and cadmium oxide (CdO) []. This process typically involves depositing the CdCO3 film using techniques like chemical bath deposition (CBD) and then converting it to the target material through further processing, such as thermal treatment or exposure to specific chemicals [].

The advantage of using CdCO3 as a precursor lies in its controlled morphology and good film-forming properties []. This allows for the creation of uniform and well-defined structures of the desired semiconductor material, which is essential for optimal device performance.

Catalyst in Organic Reactions

Beyond its role as a precursor, CdCO3 has been investigated as a catalyst for various organic reactions. Catalysts are substances that accelerate the rate of a chemical reaction without being consumed themselves. In research settings, CdCO3 has shown potential in promoting reactions like:

- C-C bond formation reactions: These reactions involve the creation of a carbon-carbon bond between two molecules. CdCO3 has been explored as a catalyst for reactions like the Heck reaction and the Suzuki-Miyaura coupling, which are widely used in organic synthesis [].

- Hydrolysis reactions: These reactions involve the breaking down of a molecule with the help of water. CdCO3 has been studied as a catalyst for the hydrolysis of esters, amides, and other functional groups [].

Cadmium carbonate is an inorganic compound with the chemical formula . It appears as a white, powdery solid and can also form rhombohedral crystals that exhibit a pearly to adamantine luster. The compound has a density of approximately 4.258 g/cm³ and decomposes upon heating at temperatures below 500 °C, releasing toxic cadmium fumes. Cadmium carbonate is insoluble in water but soluble in dilute acids, where it reacts to release carbon dioxide gas .

Cadmium itself is a transition metal belonging to group 12 of the periodic table, and cadmium carbonate is one of its most common natural compounds, often found in association with other minerals such as azurite and smithsonite .

Cadmium carbonate is a hazardous material due to the toxicity of cadmium. Exposure to cadmium can cause a range of health problems, including:

- Precipitation Reaction: Cadmium carbonate can be synthesized through a double displacement reaction between cadmium nitrate and sodium carbonate:This reaction produces a white precipitate of cadmium carbonate .

- Decomposition Reaction: Upon heating, cadmium carbonate decomposes into cadmium oxide and carbon dioxide:

- Acid Reaction: When treated with dilute acids, cadmium carbonate reacts to form soluble cadmium salts:

Cadmium carbonate is classified as highly toxic, with significant acute toxicity observed in laboratory animals. For instance, the oral LD50 for rats is approximately 438 mg/kg, indicating a high level of toxicity upon ingestion . Exposure to cadmium compounds can lead to severe health issues, including kidney damage, respiratory problems, and other systemic effects. In aquatic environments, cadmium exposure has been shown to decrease enzyme activity in fish species, highlighting its harmful biological impact .

Cadmium carbonate can be synthesized through several methods:

- Precipitation Method: As previously mentioned, mixing solutions of cadmium nitrate and sodium carbonate yields cadmium carbonate as a precipitate.

- Ammonium Carbonate Method: Another method involves adding ammonium carbonate to a solution of cadmium chloride:The precipitate formed is then filtered and dried .

- Carbon Dioxide Absorption: Cadmium oxide can react with carbon dioxide under controlled conditions to form cadmium carbonate.

These methods highlight the versatility of cadmium carbonate synthesis depending on the desired purity and application.

Cadmium carbonate finds use in various industries:

- Pigments: It serves as a pigment in ceramics and glass production due to its vibrant colors when mixed with other materials.

- Catalysts: The compound is utilized as a catalyst in organic reactions.

- Insulating Materials: Cadmium carbonate is used in the manufacturing of polyester intermediates and insulating materials.

- Fertilizers: It has applications in agriculture as a fungicide or herbicide component due to its toxic properties against certain pests .

Cadmium carbonate is part of a broader class of metal carbonates. Below are some similar compounds along with their unique characteristics:

| Compound | Formula | Solubility | Unique Properties |

|---|---|---|---|

| Calcium Carbonate | Insoluble in water | Commonly found in rocks; used in construction | |

| Zinc Carbonate | Insoluble in water | Used as an anti-corrosive agent | |

| Lead Carbonate | Insoluble in water | Historically used in paints; highly toxic | |

| Barium Carbonate | Insoluble in water | Used in glassmaking; emits barium fumes when heated |

Cadmium carbonate stands out due to its high toxicity and specific applications related to pigments and catalysts compared to its counterparts that may have more benign uses or lower toxicity profiles .

Color/Form

White, amorphous powder

Powder or rhombohedral leaflets

Density

Melting Point

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

513-78-0

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Pure cadmium carbonate, as the hemihydrate ... is obtained only when ammonium carbonate is used to precipitate the white, prismatic crystals from cadmium ion solutions; alkali carbonates precipitate the oxycarbonate.